Fmoc-4-Acetyl-DL-phenylalanine
Description
Fmoc-4-Acetyl-DL-phenylalanine is a synthetic amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a para-acetyl substituent (-COCH₃) on the phenyl ring. This modification introduces an electron-withdrawing acetyl group, which can influence peptide conformation, solubility, and stability.
Properties
IUPAC Name |
3-(4-acetylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-16(28)18-12-10-17(11-13-18)14-24(25(29)30)27-26(31)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHDZWYAQYTGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619915 | |
| Record name | 4-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204716-07-4 | |
| Record name | 4-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-Acetyl-DL-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of DL-phenylalanine is protected using the Fmoc group. This is achieved by reacting DL-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Acetylation: The protected amino acid is then acetylated at the para position of the phenyl ring. This is done by reacting the Fmoc-protected phenylalanine with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of DL-phenylalanine are reacted with fluorenylmethyloxycarbonyl chloride in industrial reactors.
Acetylation: The protected amino acid is then acetylated using acetic anhydride in the presence of a suitable catalyst. The reaction conditions are optimized for maximum yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced at the acetyl group to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected phenylalanine derivatives.
Scientific Research Applications
Fmoc-4-acetyl-D-phenylalanine and Fmoc-4-acetyl-L-phenylalanine are key amino acid derivatives with various applications in scientific research, particularly in peptide synthesis, drug development, bioconjugation, protein engineering, and neuroscience .
Scientific Research Applications
Peptide Synthesis: Fmoc-4-acetyl-D-phenylalanine and Fmoc-4-acetyl-L-phenylalanine serve as building blocks in peptide synthesis, especially in solid-phase peptide synthesis (SPPS) . This allows for the creation of complex peptide sequences with high purity and functionality for various biological applications . Removal of the acetyl protecting groups following chain assembly can be achieved by treating the peptidyl resin with methanolic ammonia or sodium .
Drug Development: The unique structure of Fmoc-4-acetyl-D-phenylalanine and Fmoc-4-acetyl-L-phenylalanine aids in the design of peptide-based drugs that can target specific biological pathways, enhancing the efficacy of therapeutic agents in treating diseases .
Bioconjugation: Fmoc-4-acetyl-L-phenylalanine can be used in bioconjugation techniques to attach peptides to other biomolecules, improving the effectiveness of drug delivery systems .
Research in Protein Engineering: These compounds are valuable in modifying proteins, allowing scientists to explore structure-function relationships and improve protein stability and activity .
Research in Neuroscience: Fmoc-4-acetyl-D-phenylalanine is used in studies related to neuropeptides, contributing to the understanding of neural signaling and potential treatments for neurological disorders .
Fluorescent Labeling: The properties of Fmoc-4-acetyl-L-phenylalanine enable the incorporation of fluorescent tags in peptides, which is crucial for tracking and visualizing biological processes in live cells .
Mechanism of Action
The mechanism of action of Fmoc-4-Acetyl-DL-phenylalanine involves its interaction with specific molecular targets. The Fmoc group provides steric hindrance, protecting the amino group from unwanted reactions. The acetyl group at the para position of the phenyl ring can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in chemical and biological systems.
Molecular Targets and Pathways:
Peptide Synthesis: The Fmoc group protects the amino group, allowing for selective reactions at the carboxyl group.
Biological Interactions: The acetyl group can interact with enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Research Findings and Trends
- Stability Studies : Halogenated derivatives (e.g., 4-F, 4-Br) show ~20% higher stability in serum compared to acetylated analogs .
- Solubility: Ethoxy-linked Boc-amino derivatives exhibit 50% higher aqueous solubility than biphenyl or nitro-substituted compounds .
- Conformational Effects : Homophenylalanine derivatives (e.g., 2-chloro) induce helical conformations in peptides due to backbone elongation .
Biological Activity
Fmoc-4-Acetyl-DL-phenylalanine is an important compound in the field of biochemistry and medicinal chemistry, primarily used in peptide synthesis and drug development. This article delves into its biological activity, exploring its structural properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound is a derivative of phenylalanine, where the phenylalanine backbone is modified with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group at the amino terminus and an acetyl group at the para position of the phenyl ring. This modification enhances the compound's stability and solubility, making it suitable for various biochemical applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅NO₃ |
| Molecular Weight | 273.29 g/mol |
| Solubility | Soluble in organic solvents; slightly soluble in water |
| Melting Point | 80-85 °C |
1. Peptide Synthesis
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under basic conditions, facilitating the stepwise assembly of peptides. Studies have shown that peptides synthesized using this amino acid derivative exhibit enhanced stability and bioactivity compared to their non-acetylated counterparts .
Research indicates that the acetylation of phenylalanine can influence its self-assembly properties. For instance, L-phenylalanine has been shown to self-assemble into amyloid fibrils under certain conditions, which are implicated in neurodegenerative diseases. The presence of D-phenylalanine can inhibit this fibril formation, suggesting a potential therapeutic application for modulating amyloid-related pathologies .
3. Therapeutic Implications
The modulation of amyloid fibril formation presents a significant opportunity for therapeutic intervention in diseases such as Alzheimer's and phenylketonuria (PKU). The ability of this compound to influence these processes could lead to its use as a therapeutic agent or as a tool in drug design aimed at preventing or treating amyloid-related conditions .
Case Study 1: Inhibition of Amyloid Formation
A study demonstrated that D-phenylalanine could prevent L-phenylalanine from forming toxic amyloid fibrils by converting them into non-propagating flakes. This finding highlights the potential role of this compound in developing treatments for conditions characterized by amyloid toxicity .
Case Study 2: Peptide Therapeutics Development
In a recent investigation, researchers synthesized a series of peptides incorporating this compound to evaluate their biological activity against cancer cell lines. The results indicated that specific peptide sequences exhibited cytotoxic effects, suggesting that modifications with this amino acid derivative can enhance the therapeutic efficacy of peptide-based drugs .
Research Findings Summary
The biological activity of this compound is multifaceted, involving:
- Peptide Synthesis : Enhanced stability and solubility for drug development.
- Amyloid Modulation : Potential therapeutic applications in neurodegenerative diseases.
- Cytotoxic Activity : Promising results in cancer therapeutics.
Chemical Reactions Analysis
Table 1: Coupling Efficiency in SPPS
| Coupling Reagent | Base Used | Solvent | Yield (%) | Racemization Risk | Source |
|---|---|---|---|---|---|
| HBTU | DIPEA | DMF | 85–92 | Low | |
| T3P | DIPEA | THF | 90–95 | Negligible |
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Key Findings :
Bioconjugation Reactions
The 4-acetyl group enables site-specific bioconjugation via hydrazone or oxime ligation. For example:
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Fluorescein Labeling : Reacting with fluorescein hydrazide forms a stable hydrazone bond, confirmed by QTOF-MS (observed mass: 8,425.160 Da vs. theoretical: 8,424.958 Da) .
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Antibody-Drug Conjugates : The acetyl moiety links peptides to cytotoxic payloads, improving targeted delivery .
Table 2: Bioconjugation Efficiency
| Substrate | Reaction Time (h) | Labeling Efficiency (%) | Reference |
|---|---|---|---|
| Fluorescein hydrazide | 24 | 90 ± 5 | |
| Doxorubicin-hydrazide | 48 | 82 |
Stability and Side Reactions
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Epimerization Risk : Under standard coupling conditions (TBTU/DIPEA), <1% epimerization is observed due to the acetyl group’s stabilizing effect .
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Hydrogen Bonding : The Fmoc carbamate participates in unidirectional hydrogen bonding, stabilizing 1D fibril structures during self-assembly .
Table 3: Stability Under Acidic Conditions
| Condition (pH) | Degradation (%) | Observation (24h) | Source |
|---|---|---|---|
| 3.0 | 15 | Partial deacetylation | |
| 5.0 | <5 | Stable |
Deprotection Strategies
The Fmoc group is cleaved using ionic liquids like [Bmim][BF4] with triethylamine, achieving 80–93% yield without side-chain modification .
Reaction Protocol:
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Dissolve Fmoc-4-Acetyl-DL-phenylalanine in [Bmim][BF4].
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Add Et3N (3 eq.), stir for 8–15 min at RT.
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Extract with diethyl ether and acidify/basify for isolation .
Comparative Reactivity Insights
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vs. Peptoid Analogues : this compound forms 1D fibrils via hydrogen bonding, while peptoid derivatives assemble into 2D sheets due to altered carbamate interactions .
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vs. Methyl-Substituted Derivatives : The acetyl group increases electrophilicity, enabling faster hydrazone ligation compared to 4-methyl-phenylalanine derivatives .
This compound’s reactivity profile underscores its utility in precision peptide engineering and therapeutic development. Experimental protocols emphasize optimizing coupling agents and conditions to balance efficiency with stereochemical integrity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
